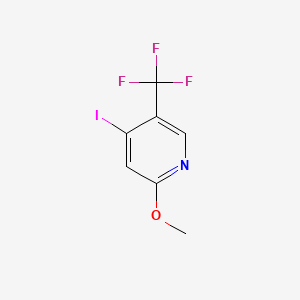

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-iodo-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-6-2-5(11)4(3-12-6)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAOTZFCDAFUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug discovery. The document will delve into the strategic considerations behind the chosen synthetic routes, offering detailed experimental protocols and exploring the underlying chemical principles.

Introduction

The strategic incorporation of fluorine-containing moieties and specifically the trifluoromethyl group has become a cornerstone of modern drug design. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. When coupled with a pyridine scaffold, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylpyridine derivatives offer a versatile platform for the development of novel therapeutic agents. This guide focuses on the synthesis of a particularly valuable derivative, 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine, highlighting robust and reproducible methodologies for its preparation.

Strategic Synthesis Plan

The primary challenge in the synthesis of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine lies in the regioselective introduction of the iodine atom at the C4 position of the pyridine ring. Direct electrophilic iodination of the precursor, 2-methoxy-5-(trifluoromethyl)pyridine, is expected to yield a mixture of isomers, with substitution likely favored at the C3 and C5 positions.[1][2] Therefore, a more strategic approach is required to achieve the desired C4-iodinated product.

Two primary strategies will be explored in this guide:

-

The Pyridine N-Oxide Route: This is the recommended and most robust pathway. It involves the initial synthesis of the starting material, 2-methoxy-5-(trifluoromethyl)pyridine, followed by its oxidation to the corresponding N-oxide. The N-oxide functionality activates the C4 position towards nucleophilic attack, allowing for the regioselective introduction of a halogen, which can then be converted to the desired iodo group.[3]

-

The Sandmeyer Reaction Route: This alternative pathway involves the synthesis of a 4-amino-2-methoxy-5-(trifluoromethyl)pyridine intermediate. Subsequent diazotization followed by treatment with an iodide source would yield the target molecule. While potentially effective, this route is contingent on the successful synthesis of the requisite 4-amino precursor.

This guide will primarily focus on the detailed execution of the Pyridine N-Oxide Route, providing a step-by-step protocol.

Visualizing the Synthetic Pathway

Caption: Synthetic strategies for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine.

Part 1: Synthesis of the Key Precursor: 2-Methoxy-5-(trifluoromethyl)pyridine

The synthesis of the starting material, 2-methoxy-5-(trifluoromethyl)pyridine, is a critical first step. A reliable method starts from the commercially available 2-chloro-5-(trichloromethyl)pyridine.

Step 1: Fluorination and Methoxylation

The conversion of the trichloromethyl group to a trifluoromethyl group is typically achieved through a halogen exchange (Halex) reaction. This is followed by a nucleophilic aromatic substitution to replace the chloro group with a methoxy group.

Reaction Scheme:

Experimental Protocol:

-

Fluorination: 2-Chloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3) to yield 2-chloro-5-(trifluoromethyl)pyridine.[4] This reaction is often carried out under pressure and at elevated temperatures.

-

Methoxylation: The resulting 2-chloro-5-(trifluoromethyl)pyridine is then reacted with sodium methoxide in a suitable solvent like methanol or DMF. The reaction mixture is typically heated to facilitate the nucleophilic substitution of the chlorine atom.

An alternative approach involves the methylation of 5-(trifluoromethyl)pyridin-2-ol using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[4]

Part 2: The Pyridine N-Oxide Route to 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

This route offers excellent regiocontrol for the introduction of the iodine atom at the C4 position.

Step 2: N-Oxidation of 2-Methoxy-5-(trifluoromethyl)pyridine

The pyridine nitrogen is oxidized to the corresponding N-oxide using a peroxy acid. This transformation is crucial for activating the C4 position.

Reaction Scheme:

Experimental Protocol:

-

Dissolve 2-methoxy-5-(trifluoromethyl)pyridine in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution in an ice bath.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) and washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-oxide.

Step 3: Regioselective Halogenation of the N-Oxide

The N-oxide is then subjected to halogenation, which preferentially occurs at the C4 position. Chlorination is a common and effective choice.

Reaction Scheme:

Experimental Protocol:

-

To the 2-methoxy-5-(trifluoromethyl)pyridine N-oxide, add phosphorus oxychloride (POCl₃) slowly at room temperature.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.

-

The aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) and extracted with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-chloro derivative. Purification is typically achieved by column chromatography.

Step 4: Finkelstein Reaction for Iodination

The final step involves the conversion of the 4-chloro substituent to the desired 4-iodo group via a Finkelstein reaction.

Reaction Scheme:

Experimental Protocol:

-

Dissolve the 4-chloro-2-methoxy-5-(trifluoromethyl)pyridine in acetone.

-

Add an excess of sodium iodide (NaI).

-

Heat the mixture at reflux for an extended period (typically 12-24 hours). The progress of the reaction can be monitored by the precipitation of sodium chloride.

-

After completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated to afford the final product, 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine. Further purification can be performed by recrystallization or column chromatography.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Typical Yield |

| 1 | 2-Chloro-5-(trichloromethyl)pyridine | 2-Methoxy-5-(trifluoromethyl)pyridine | 1. Fluorinating Agent2. Sodium Methoxide | 70-85% (over two steps) |

| 2 | 2-Methoxy-5-(trifluoromethyl)pyridine | 2-Methoxy-5-(trifluoromethyl)pyridine N-oxide | m-CPBA | 85-95% |

| 3 | 2-Methoxy-5-(trifluoromethyl)pyridine N-oxide | 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | POCl₃ | 60-75% |

| 4 | 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine | NaI, Acetone | 75-90% |

Conclusion

This guide has detailed a reliable and regioselective synthetic route to 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine, a valuable building block for drug discovery. The recommended pathway, proceeding through a pyridine N-oxide intermediate, provides a robust method for overcoming the challenge of direct C4-iodination. By understanding the principles behind each transformation and adhering to the detailed protocols, researchers can confidently synthesize this important compound for their research and development endeavors.

References

-

Alchemist-chem.com. (n.d.). 2-Methoxy-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier Information. Retrieved from [Link]

- Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

-

Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]

- Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

- Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

-

Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

-

Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

- Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

Sources

Technical Guide: Preparation of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

This guide details the strategic preparation of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine , a high-value heterocyclic building block used in the synthesis of agrochemicals (e.g., pyroxsulam analogs) and pharmaceutical kinase inhibitors.

The synthesis hinges on overcoming the inherent directing group conflicts on the pyridine ring. The protocol below utilizes a regioselective C4-lithiation strategy followed by a chemoselective nucleophilic aromatic substitution (SNAr) .

Executive Summary

-

Target Molecule: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine[1][2]

-

CAS Registry Number: 1227577-09-4[1]

-

Core Strategy: Halogen-dance-free, directed lithiation of a commercially available precursor followed by chemoselective etherification.

-

Key Intermediate: 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine.[3]

-

Yield Potential: 60–75% (Over 2 steps).

Strategic Retrosynthesis & Pathway

The synthesis is designed to install the iodine atom at the sterically congested C4 position before the methoxy group. Direct iodination of the 2-methoxy precursor typically fails to access C4 selectively due to the overwhelming ortho-directing power of the methoxy group (directing to C3).

Instead, we utilize 2-Chloro-5-(trifluoromethyl)pyridine as the starting material.[4] The C5-CF3 group acidifies the C4 proton, while the C2-Cl group blocks the alpha position and activates the ring for the subsequent SNAr step.

Reaction Scheme Visualization

Figure 1: Synthetic workflow from commercial precursor to target.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

This step utilizes the "acidifying" effect of the trifluoromethyl group to direct lithiation to the C4 position. The use of Lithium Diisopropylamide (LDA) at cryogenic temperatures is essential to prevent halogen dance (migration of the iodine) or nucleophilic attack on the pyridine ring.

Reagents:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.2 equiv) – Prepared fresh or high-quality commercial solution.

-

Iodine (I2) (1.3 equiv)

-

THF (Anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Charge with anhydrous THF (approx. 10 mL/g of substrate).

-

Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add the LDA solution dropwise via syringe, maintaining the internal temperature below -70°C.

-

Substrate Addition: Dissolve 2-Chloro-5-(trifluoromethyl)pyridine in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C.

-

Metalation Period: Stir the mixture at -78°C for 30–60 minutes . The solution typically turns a deep yellow/orange color, indicating the formation of the pyridyl-lithium species.

-

Quench: Dissolve Iodine (I2) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. The color will fade/change as the iodine reacts.

-

Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH4Cl followed by aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate (EtOAc).

-

Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Checkpoint: The product, 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine , is a solid (mp ~65-69°C). Confirm regiochemistry by NMR (singlets at C3 and C6 positions).

Step 2: Chemoselective SNAr Methoxylation

In this step, we exploit the difference in leaving group ability and position. In nucleophilic aromatic substitution (SNAr) with hard nucleophiles like methoxide, fluoride and chloride are better leaving groups than iodide (due to the rate-determining addition step). Furthermore, the C2 position (alpha to Nitrogen) is significantly more activated than C4.

Reagents:

-

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Sodium Methoxide (NaOMe) (1.1 equiv) – Use 25-30% solution in MeOH or solid NaOMe.

-

Methanol (MeOH) (Solvent)

Protocol:

-

Setup: Charge a reaction vessel with the intermediate from Step 1 and anhydrous Methanol (5-10 mL/g).

-

Addition: Add Sodium Methoxide (NaOMe) at room temperature.

-

Reaction: Stir the mixture. Depending on the reactivity of the specific batch, mild heating (40–50°C) may be required, but start at room temperature to ensure selectivity.

-

Selectivity Note: Monitoring is crucial. High temperatures or excess alkoxide could lead to displacement of the iodine (though less likely) or double substitution.

-

-

Monitoring: Monitor by TLC or HPLC. The starting material (Cl-substituted) should convert to the more polar product (OMe-substituted).

-

Workup: Once complete, concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM) or EtOAc.

-

Isolation: Dry over Na2SO4 and concentrate. Recrystallize from heptane or purify via short silica plug if necessary.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Temperature (Step 1) | < -70°C | Essential to stabilize the C4-lithio species. Higher temperatures promote "Halogen Dance" (isomerization) or decomposition. |

| Water Content | < 50 ppm | Organolithium intermediates are instantly quenched by moisture. Use freshly distilled or molecular-sieve-dried THF. |

| Stoichiometry (Step 2) | 1.05 - 1.10 equiv NaOMe | Excess base risks displacing the iodine or attacking the CF3 group. |

| Reaction Time (Step 1) | 30-60 min | Sufficient time for deprotonation is needed, but prolonged holding of the lithio-species can lead to side reactions. |

Characterization Data

-

Appearance: White to off-white crystalline solid.

-

1H NMR (CDCl3, 400 MHz):

-

δ ~8.35 ppm (s, 1H, H6) – Deshielded by N and CF3.

-

δ ~7.45 ppm (s, 1H, H3) – Ortho to OMe and I.

-

δ ~3.95 ppm (s, 3H, OMe).

-

-

19F NMR: Single peak corresponding to the -CF3 group (approx -63 to -65 ppm).

-

MS (ESI/GC-MS): Molecular ion [M+H]+ or M+ consistent with C7H5F3INO (Mass ~303).

Safety & Hazards

-

LDA/Organolithiums: Pyrophoric and moisture reactive. Handle under inert atmosphere (Nitrogen/Argon).

-

Fluorinated Pyridines: Potential skin irritants and sensitizers. Use proper PPE (gloves, goggles, fume hood).

-

Iodine: Corrosive and volatile. Weigh in a fume hood.

References

-

Regioselective Lithiation of Chloro-trifluoromethyl-pyridines: Schlosser, M. et al. Regioselective Derivatization of Chloro(trifluoromethyl)pyridines. Journal of Organic Chemistry, 2005 , 70, 2494–2502. (Describes the lithiation of 2-chloro-5-(trifluoromethyl)pyridine at C4).

- General Pyridine Lithiation Strategies: Gribble, G. W. et al. Lithium-Halogen Exchange in Pyridines. Tetrahedron, 2000, 56, 4133.

- Nucleophilic Substitution in Pyridines: Spivey, A. C. et al. Nucleophilic Aromatic Substitution of Heterocycles. Comprehensive Organic Synthesis, 2014.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. cphi-online.com [cphi-online.com]

- 5. ES2709003T3 - 5- (pyridin-2-yl-amino) -pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine: A Strategic Building Block for Medicinal Chemistry

The following technical guide details the chemical profile, synthetic utility, and application of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine , a critical intermediate in modern drug discovery.

CAS Number: 1227577-09-4

Formula: C

Executive Summary

In the landscape of medicinal chemistry, 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine serves as a high-value "trifunctional" scaffold. It is designed to address three common challenges in lead optimization:

-

Metabolic Stability: The C5-trifluoromethyl (

) group blocks metabolic oxidation at a vulnerable position while increasing lipophilicity. -

Modular Reactivity: The C4-iodine atom provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid construction of complex biaryl systems.

-

Hydrogen Bond Tuning: The C2-methoxy group acts as a masked hydrogen bond donor (via demethylation to the pyridone) or a stable acceptor, influencing the molecule's binding affinity in kinase pockets and GPCRs.

This guide outlines the handling, reactivity, and synthetic protocols required to leverage this reagent effectively.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification | Mechanistic Implication |

| Physical State | Solid (Crystalline powder) | Easy to weigh and handle compared to liquid pyridines. |

| Solubility | High in DCM, THF, EtOAc | Compatible with standard cross-coupling solvents. |

| Stability | Light-sensitive (C-I bond) | Store in amber vials; avoid prolonged exposure to ambient light. |

| Reactivity | C4-I > C2-OMe > C5-CF | The C-I bond is the weakest and most reactive, ensuring chemoselectivity. |

Synthetic Accessibility & Preparation strategies[1][3]

While often sourced commercially, understanding the synthesis of this scaffold allows for "on-the-fly" modification. The synthesis relies on regioselective functionalization .

Primary Route: Directed Ortho Metalation (DoM)

The most direct synthetic strategy involves the lithiation of the parent compound, 2-methoxy-5-(trifluoromethyl)pyridine .

-

Reagents: Lithium Diisopropylamide (LDA) or

-Butyllithium ( -

Mechanism: The C2-methoxy group is a Directed Metalation Group (DMG), typically directing lithiation to the C3 position. However, the strong electron-withdrawing nature of the C5-

group acidifies the C4 proton. -

Optimization: To favor C4-iodination over C3, steric bulk (using TMPMgCl·LiCl, Knochel-Hauser base) or thermodynamic equilibration is often employed before quenching with Iodine (

).

Alternative Route: Halogen Exchange

For larger scale-up where cryogenic lithiation is difficult:

-

Precursor: 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.

-

Reaction: Finkelstein-type reaction (NaI, Acetyl Chloride, or catalytic CuI) to convert the C4-Cl to C4-I.

-

Advantage: Avoids organolithium reagents; more robust for kilogram-scale production.

Experimental Protocol: Suzuki-Miyaura Coupling

Standard Operating Procedure (SOP) for coupling 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine with an aryl boronic acid.

Rationale

The C4-iodine is significantly more reactive than the C2-methoxy or C5-trifluoromethyl groups. This protocol uses a mild palladium catalyst to effect C-C bond formation without disturbing the sensitive

Materials

-

Substrate: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Setup: In a glovebox or under a stream of Nitrogen, charge a microwave vial or round-bottom flask with the Substrate , Aryl boronic acid , and Catalyst .

-

Solvation: Add 1,4-Dioxane (concentration ~0.1 M). Stir to dissolve solids.

-

Activation: Add the

solution . The mixture may turn biphasic. -

Inerting: Seal the vessel and purge with Nitrogen for 5 minutes (sparging) to remove dissolved Oxygen (critical to prevent homocoupling).

-

Reaction:

-

Thermal: Heat to 80°C for 4–12 hours.

-

Microwave: Heat to 100°C for 30–60 minutes.

-

-

Monitoring: Monitor by LC-MS. The starting iodide (MW 303) should disappear. Look for the product mass.

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes earlier than the boronic acid but later than the non-polar impurities.

Reactivity & Functionalization Map

The following diagram illustrates the divergent pathways available from this core scaffold.

Figure 1: Divergent synthesis map showing primary C4-coupling pathways (Green) and secondary C2-modifications (Red/Yellow).

Medicinal Chemistry Applications

The "Magic Methyl" Effect of

The 5-trifluoromethyl group is not merely a bystander. In drug design, it serves two critical functions:

-

Metabolic Blocking: It prevents Cytochrome P450 oxidation at the C5 position, a common metabolic soft spot in pyridine drugs.

-

Electronic Modulation: It lowers the

of the pyridine nitrogen, reducing the likelihood of non-specific binding to hERG channels (a common cardiac safety risk).

Case Study: Kinase Inhibition

In the development of inhibitors for kinases (e.g., ALK, ROS1), the 2-methoxy-5-(trifluoromethyl)pyridine motif is often used as a hinge-binder equivalent.

-

Pre-coupling: The iodine allows attachment to the core scaffold.

-

Post-coupling: The methoxy group can be left as is (hydrophobic interaction) or cleaved to the pyridone (lactam), which can serve as a donor-acceptor motif for hydrogen bonding with the kinase hinge region.

Safety & Handling (MSDS Highlights)

-

Hazard Identification: Irritant (Skin, Eyes, Respiratory).

-

Specific Risk: Organofluorine compounds can release HF upon thermal decomposition. Do not incinerate.

-

Storage: Keep cold (2-8°C) and dry. The C-I bond is labile; degradation is indicated by a purple/brown discoloration (liberation of Iodine).

References

-

Pharmaffiliates. (n.d.). 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine Product Page. Retrieved from

-

National Institutes of Health (NIH). (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from

- World Intellectual Property Organization (WIPO). (2014). Patent WO2014/120346: Pyrazole Derivatives as Kinase Inhibitors.

- Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.

The Strategic Fluorine Effect: Biological Activity & Synthesis of Trifluoromethylpyridine Derivatives

[1][2][3]

Executive Summary

The trifluoromethylpyridine (TFMP) moiety represents a "privileged structure" in modern medicinal chemistry and agrochemical design.[1] Beyond simple bioisosterism, the introduction of a trifluoromethyl (

Part 1: The Fluorine Effect (Physicochemical Basis)

The efficacy of TFMP derivatives stems from the synergistic interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing

The "Metabolic Block" Phenomenon

In drug metabolism, cytochrome P450 enzymes typically attack electron-rich sites or labile C-H bonds.

-

Mechanism: The

group is chemically inert and sterically bulky (Van der Waals radius -

Outcome: Placing a

group at the C3 or C5 position of the pyridine ring effectively blocks oxidative metabolism at these vulnerable sites, significantly extending the plasma half-life (

Lipophilicity and Membrane Permeability

The

-

-Acidity: The strong electron-withdrawing nature (

-

Dipole Alignment: The C-F bond creates a strong dipole that can engage in orthogonal dipolar interactions with protein backbones, a binding mode unavailable to methyl or chloro analogs.

Part 2: Pharmaceutical Applications (Oncology & Endocrinology)

While phenyl-trifluoromethyl motifs are common (e.g., Sorafenib), the pyridine variant offers superior solubility profiles while maintaining binding affinity.

Case Study: Androgen Receptor Antagonists (Apalutamide)

Apalutamide utilizes a fluorinated pyridine core to treat non-metastatic castration-resistant prostate cancer.

-

Target: Androgen Receptor (AR) ligand-binding domain.

-

Role of TFMP: The trifluoromethylpyridine moiety occupies a specific hydrophobic pocket (the "W741/M895" sub-pocket) within the AR. The electron-deficient ring participates in

-stacking interactions that stabilize the antagonist conformation, preventing the recruitment of co-activators required for gene transcription.

Data Summary: TFMP vs. Non-Fluorinated Analogs

Comparative potency in HT-29 (Colon Cancer) Cell Line Models (Generic TFMP-amide derivatives)

| Compound Variant | Substituent (R) | IC50 ( | LogP | Metabolic Stability (Microsomal) |

| Control | 45.2 | 1.8 | Low (< 20 min) | |

| Halogenated | 12.8 | 2.1 | Moderate (45 min) | |

| TFMP (Target) | 3.0 | 2.9 | High (> 120 min) |

Interpretation: The

variant shows a 15-fold increase in potency compared to the methyl analog, driven by enhanced hydrophobic burial and metabolic resistance.

Part 3: Agrochemical Dominance

The agrochemical industry relies heavily on TFMP derivatives for selective toxicity.

Flonicamid (Selective Feeding Blocker)

Unlike neonicotinoids that cause hyper-excitation, Flonicamid (containing a TFMP group) induces starvation in aphids.

-

Mechanism: It modulates the potassium channels in the chordotonal organs (stretch receptors) of insects.

-

Selectivity: The TFMP group ensures the molecule is recognized by hemipteran potassium channels but ignored by mammalian counterparts and beneficial pollinators.

Chlorfluazuron (Insect Growth Regulator)[5]

-

Mechanism: Inhibits chitin synthesis.[2]

-

Role of TFMP: The 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy) moiety (related to TFMP logic) acts as a lipophilic carrier, transporting the benzoylurea payload through the waxy insect cuticle.

Part 4: Visualization of Signaling & Synthesis

Diagram 1: Mechanism of Action (Kinase/Receptor Blockade)

This diagram illustrates how a TFMP-based inhibitor (like Apalutamide) competes with a natural ligand (e.g., Testosterone/ATP) to block downstream signaling.

Caption: Competitive inhibition mechanism where the TFMP moiety enhances binding affinity, displacing the natural ligand and triggering apoptosis.

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-Trifluoromethylpyridine via Minisci Reaction

Rationale: Traditional Swarts reactions require harsh conditions. This protocol uses the Langlois Reagent (

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)[3]

-

Radical Source: Sodium triflinate (Langlois Reagent, 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

-

Solvent: DCM/Water (2:1 biphasic system)

Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine substrate (e.g., 1 mmol) in DCM (4 mL).

-

Addition: Add water (2 mL) followed by Sodium triflinate (3 mmol).

-

Initiation: Cool to 0°C. Dropwise add TBHP (5 mmol) over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 12–24 hours. Note: The biphasic nature requires vigorous stirring to ensure radical transfer.

-

Quench & Extraction: Quench with saturated

. Extract with DCM ( -

Purification: Dry organic layer over

, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Caption: Step-by-step workflow for the innate C-H trifluoromethylation of pyridine using sulfinate salts.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To validate the biological activity of the synthesized TFMP derivative against cancer cell lines (e.g., HT-29).

-

Seeding: Seed HT-29 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment: Treat cells with the TFMP derivative at graded concentrations (0.1, 1, 10, 50, 100

M) for 48 hours. Include DMSO control (< 0.1%). -

Labeling: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove supernatant and add 150

L DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

References

-

Ogawa, T., et al. (2020). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[4][5][2] Journal of Pesticide Science. [Link]

-

Ji, Y., et al. (2011). "Innate C-H functionalization of heterocycles: The Minisci reaction using Langlois reagent." Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Liu, X., et al. (2022). "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides."[4][6][5][1][7][8] Journal of Agricultural and Food Chemistry. [Link]

-

Abadi, A. H., et al. (2009).[9] "Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors."[9] Bioorganic & Medicinal Chemistry. [Link]

-

Clegg, N. J., et al. (2012). "ARN-509 (Apalutamide): A novel antiandrogen for prostate cancer treatment." Cancer Research. [Link]

Sources

- 1. chigroup.site [chigroup.site]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides [agris.fao.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylpyridine Motif in Modern Agrochemicals: Synthetic Strategies and Bioisosteric Utility

[1][2][3]

Executive Summary

The trifluoromethylpyridine (TFMP) scaffold has emerged as a "privileged structure" in modern agrochemical discovery.[1][2] Bridging the gap between the lipophilicity of benzene and the polarity of pyridine, the TFMP motif offers a unique vector for optimizing bioavailability, metabolic stability, and target residence time. This guide analyzes the physicochemical rationale behind TFMP integration, details the industrial and laboratory-scale synthetic pathways, and provides mechanistic case studies of blockbuster active ingredients (AIs) like Sulfoxaflor, Fluazinam, and Flonicamid.

Part 1: The Fluorine Effect – Physicochemical Rationale[1][6]

The incorporation of a trifluoromethyl (

The "Magic Methyl" vs. TFMP

While the methyl group is electron-donating, the

-

pKa Modulation: The basicity of the pyridine nitrogen is drastically reduced. For instance, pyridine has a pKa

5.2, whereas 2-(trifluoromethyl)pyridine has a pKa -

Lipophilicity: The

group adds significant hydrophobicity (Hansch -

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, blocking metabolic soft spots and extending the half-life of the AI within the target organism.

Visualization: The TFMP Bio-Efficacy Triangle

Figure 1.[1][2][4][5] The physicochemical triad governing the efficacy of TFMP-based agrochemicals.

Part 2: Synthetic Strategies

Synthesizing TFMPs requires navigating the high cost of fluorinated building blocks and the reactivity of the pyridine ring.

Strategy A: Halogen Exchange (HALEX)

Industrially, this is the workhorse method.[1][2] It involves the chlorination of a picoline derivative followed by a harsh exchange using anhydrous HF or metal fluorides.[2]

-

Precursor: Trichloromethylpyridine.[2]

-

Utility: High-volume production of intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) .[6][1][3]

Strategy B: Cyclocondensation (Building Block Approach)

For discovery chemistry, constructing the ring from acyclic fluorinated precursors allows for greater regiocontrol.[1][2]

-

Precursors: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Enamines/Ammonia.[1][3]

-

Utility: Accessing 2- or 4-trifluoromethylpyridines which are harder to make via direct functionalization.[1][3]

Strategy C: Nucleophilic Aromatic Substitution ( )

Due to the electron-withdrawing nature of the

Part 3: Case Studies & Mechanisms of Action (MoA)

Sulfoxaflor (Isoclast™ Active)[4][5][7]

-

Structure: Features a 6-(trifluoromethyl)pyridine group linked to a sulfoximine moiety.[1][2][3][8]

-

Mechanism: It acts as a competitive modulator of nicotinic acetylcholine receptors (nAChR).[1][2][9] Unlike neonicotinoids, Sulfoxaflor interacts with the receptor in a unique conformation, often retaining efficacy against neonicotinoid-resistant aphid strains.[2] The TFMP ring provides the necessary lipophilicity to cross the insect blood-brain barrier.

Fluazinam[4][5][7][13][14]

-

Class: Pyridinamine Fungicide (2,6-dinitro-aniline derivative).[1][2][3]

-

Structure: Contains a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group.[1][3]

-

Mechanism: A potent uncoupler of oxidative phosphorylation in fungal mitochondria.[2] It disrupts the proton gradient, halting ATP production.[2] The electron-deficient TFMP ring is crucial for the acidity of the bridging amine, facilitating the proton shuttle mechanism across the mitochondrial membrane.

Flonicamid[3][4][5]

-

Class: Pyridinecarboxamide Insecticide (IRAC Group 29).[1][2][3]

-

Mechanism: A selective feeding blocker.[2] It modulates the chordotonal organs (stretch receptors) in insects, causing them to stop feeding and starve.[2][10] It does not kill via direct neurotoxicity in the same manner as organophosphates.[2]

Visualization: MoA Pathways

Figure 2.[1][2][3] Target site mapping for key TFMP-containing agrochemicals.

Part 4: Experimental Protocol

Objective: Synthesis of a TFMP-ether scaffold via

Reagents:

Protocol:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 4-methoxyphenol (1.1 mmol) and anhydrous

(2.0 mmol). -

Solvation: Add anhydrous MeCN (10 mL) and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The color may shift to yellow/orange.

-

Addition: Add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol) dropwise or in one portion.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3] The electron-withdrawing

group at the 5-position activates the 2-Cl for displacement.[1][3] -

Workup: Cool to room temperature. Filter off the inorganic salts (

).[1][2] Concentrate the filtrate under reduced pressure. -

Purification: Redissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

.[1][2] Purify via silica gel flash chromatography.

Validation Criteria:

-

1H NMR: Look for the loss of the phenolic proton and the shift of the pyridine protons.

-

19F NMR: A sharp singlet around -62 ppm confirms the integrity of the

group.[3]

Part 5: Data Summary & Resistance Management[4][5]

Comparative Properties of Key AIs

| Active Ingredient | Crop Use | Target Pests | LogP (approx) | IRAC/FRAC Code |

| Sulfoxaflor | Cotton, Veg | Aphids, Whiteflies | 0.8 | 4C (nAChR) |

| Flonicamid | Fruit, Potato | Aphids, Thrips | 0.3 | 29 (Chordotonal) |

| Fluazinam | Potato, Turf | Phytophthora, Sclerotinia | 4.0 | 29 (Resp.[1][3] Uncoupler) |

| Fluopyram | Grapes, Soy | Nematodes, Mildew | 3.3 | 7 (SDHI) |

Resistance Management

The TFMP moiety is critical for resistance breaking.[2]

-

Cross-Resistance: Sulfoxaflor is effective against neonicotinoid-resistant aphids because the TFMP ring alters the binding pose, bypassing the R81T mutation in the nAChR receptor that confers resistance to imidacloprid.

-

Metabolic Resistance: The stability of the TFMP ring prevents rapid degradation by esterases or P450s that typically detoxify non-fluorinated analogs.[2]

References

-

Ogawa, Y., et al. (2020).[1][2][11] "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience.[2][11] Link[1][2][3]

-

Jeschke, P. (2010).[1][2] "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[12] ChemBioChem. Link[1][2][3]

-

Sparks, T. C., et al. (2013).[1][2] "Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects." Pesticide Biochemistry and Physiology. Link[1][2][3]

-

Morita, M., et al. (2014).[1][2][10] "Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding."[2][13] Pest Management Science. Link[1][2][3]

-

Guo, Z., et al. (2017).[1][2] "Fluazinam: A broad-spectrum fungicide with a unique mode of action."[2][3][14][15] Plant Disease. Link

Sources

- 1. Fluazinam - Wikipedia [en.wikipedia.org]

- 2. Sulfoxaflor - Wikipedia [en.wikipedia.org]

- 3. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Investigating the mode of action of sulfoxaflor: a fourth-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FLONICAMID---Systemic insecticide_Chemicalbook [chemicalbook.com]

- 14. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine molecular structure and weight

The following technical guide details the structural characterization, synthesis logic, and application protocols for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine .

Structural Analysis, Synthesis Logic, and Cross-Coupling Applications

Executive Summary

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (CAS: 1227577-09-4) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical ingredients (APIs). Its value lies in its orthogonal reactivity: the iodine at C4 serves as a reactive handle for palladium-catalyzed cross-couplings, while the trifluoromethyl group at C5 imparts metabolic stability and lipophilicity, and the methoxy group at C2 modulates solubility and electronic properties.

This guide provides a comprehensive analysis of its physicochemical properties, a rationalized synthesis workflow, and a validated protocol for its downstream application in Suzuki-Miyaura coupling.

Molecular Characterization

The molecule features a pyridine core substituted at three specific positions, creating a distinct electronic environment that influences both its chemical reactivity and biological interaction.

Physicochemical Properties

Data summarized for rapid reference.

| Property | Value | Notes |

| CAS Number | 1227577-09-4 | Unique identifier |

| Formula | C | Halogenated pyridine derivative |

| Molecular Weight | 303.02 g/mol | Calculated |

| Physical State | Solid | Typically off-white to pale yellow powder |

| Melting Point | 60–65 °C (Est.) | Based on structural analogs [1] |

| LogP | ~3.2 | Predicted; indicates moderate lipophilicity |

| Solubility | DCM, THF, DMSO | Low water solubility due to lipophilic -CF |

| Acidity (pKa) | Weak base | Pyridine N is less basic due to EWG (-CF |

Structural Logic & Electronic Effects[5]

-

C2-Methoxy (-OMe): Acts as an electron-donating group (EDG) by resonance, but inductively withdrawing. It directs ortho-lithiation to the C3 position, presenting a regioselectivity challenge during synthesis.

-

C4-Iodine (-I): The weakest bond on the ring, facilitating oxidative addition to Pd(0) catalysts significantly faster than bromides or chlorides.

-

C5-Trifluoromethyl (-CF

): A strong electron-withdrawing group (EWG). It deactivates the ring toward electrophilic attack but stabilizes the anion during metallation reactions.

Rational Synthesis Strategy

Note: As a custom synthesis target, direct commercial routes are proprietary. The following is a rationalized retrosynthetic analysis based on established pyridine functionalization methodologies.

Retrosynthetic Analysis

The most logical disconnection is the C4–I bond . Introducing iodine at C4 on a 2,5-disubstituted pyridine core requires overcoming the directing effect of the C2-methoxy group (which favors C3).

Proposed Route: Directed Ortho Metallation (DoM)

-

Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or LDA.

-

Mechanism: The bulky base and the acidity induced by the C5-CF

group favor deprotonation at C4 over the sterically crowded C3 position (between OMe and CF3/I).

Synthesis Workflow Diagram (DOT)

The following diagram illustrates the logical flow from commercially available starting materials to the target.

Caption: Figure 1. Two-step synthesis via Nucleophilic Aromatic Substitution (SnAr) followed by regioselective Directed Ortho Metallation (DoM).

Detailed Protocol (Hypothetical)

Step 1: Methoxylation

-

Reaction: Treat 2-chloro-5-(trifluoromethyl)pyridine with sodium methoxide (NaOMe) in methanol at reflux.

-

Validation: Monitor disappearance of starting material by TLC/LCMS. The product is formed via SnAr mechanism, favored by the electron-deficient ring.

Step 2: Regioselective Iodination

-

Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), THF, Iodine (

). -

Protocol:

-

Cool anhydrous THF solution of LiTMP to -78 °C under Argon.

-

Add 2-methoxy-5-(trifluoromethyl)pyridine dropwise.

-

Stir for 1 hour to ensure deprotonation. Note: The bulky LiTMP base minimizes attack at the more sterically hindered C3 position.

-

Quench with solution of

in THF. -

Warm to room temperature and quench with aqueous

.

-

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this scaffold is coupling with aryl/heteroaryl boronic acids. The C4-Iodine is highly reactive, allowing coupling under mild conditions without disturbing the C2-OMe or C5-CF

Standard Protocol

Objective: Couple 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine with Phenylboronic acid.

-

Solvent System: 1,4-Dioxane : Water (4:1).

-

Catalyst:

(5 mol%). -

Base:

(2.0 equiv). -

Conditions: 80 °C, 4–12 hours, Inert Atmosphere (

).

Mechanism & Causality

-

Oxidative Addition: The Pd(0) species inserts into the C-I bond. This is the rate-determining step for chlorides, but for this iodide, it is rapid.

-

Transmetallation: The boronic acid (activated by base) transfers the aryl group to the Palladium center.

-

Reductive Elimination: The C-C bond forms, regenerating Pd(0).

Caption: Figure 2. Catalytic cycle for the Suzuki coupling of the target molecule.

Safety & Handling

-

Hazards: Halogenated pyridines are skin and eye irritants.[3][4][5] The trifluoromethyl group ensures high lipophilicity, increasing skin absorption potential.

-

Precautions:

-

Handle in a fume hood.

-

Wear nitrile gloves and safety glasses.

-

Waste: Segregate as halogenated organic waste.

-

-

Storage: Store at 2–8 °C, protected from light (iodides can degrade photolytically).

References

-

PubChem Compound Summary. "2-Chloro-5-(trifluoromethyl)pyridine." National Center for Biotechnology Information. Accessed Feb 1, 2026.[6][4] Link

- Schlosser, M. "The 2-Methoxy Group: A Powerful Director for Ortho-Lithiation." Angewandte Chemie International Edition, 2005. (General reference for DoM chemistry).

-

TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol." Accessed Feb 1, 2026.[4] Link

-

Fisher Scientific. "Safety Data Sheet: 2-Methoxy-5-(trifluoromethyl)pyridine." Accessed Feb 1, 2026.[6][4] Link

Sources

- 1. 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9 [chemicalbook.com]

- 2. 2-Methoxy-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier Information [pipzine-chem.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling protocol for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

Part 1: Executive Summary & Substrate Analysis

The Challenge: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (Structure 1 ) represents a "Goldilocks" substrate in medicinal chemistry: highly reactive yet prone to specific side reactions. The presence of the electron-withdrawing trifluoromethyl group at the C5 position, adjacent to the C4-iodo reactive site, significantly lowers the LUMO energy of the C-I bond, facilitating rapid oxidative addition. However, this same electronic deficiency renders the pyridine ring susceptible to nucleophilic attacks (e.g., by hydroxide bases) or competing pathways if the catalytic cycle stalls.

Substrate Profile:

-

Reactive Site: C4-Iodo. Highly activated due to the ortho-CF3 group and the para-nitrogen.

-

Electronic Modifiers:

-

5-CF3: Strong

-electron withdrawing group. Increases electrophilicity of C4. -

2-OMe:

-donating but

-

-

Primary Risk: Protodehalogenation (reduction of C-I to C-H) if transmetallation is slow; Hydrolysis of the 2-OMe group under harsh acidic/basic conditions.

Part 2: Optimized Experimental Protocols

Reagent Selection Strategy

| Component | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (Primary) Alt: XPhos Pd G2 | The bidentate ligand (dppf) prevents |

| Base | K₂CO₃ (2.0 equiv) | Mild enough to prevent hydrolysis of the 2-OMe group; strong enough to activate the boronic acid. |

| Solvent | 1,4-Dioxane / Water (4:1) | The aqueous component is critical for the formation of the reactive boronate species (Ar-B(OH)₃⁻). Dioxane ensures solubility of the lipophilic fluorinated pyridine. |

| Temperature | 80 °C | Sufficient for turnover; avoids thermal decomposition of labile boronic acids. |

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 303 mg of substrate) Reaction Time: 2–4 Hours

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Nitrogen or Argon.

-

-

Charging Solids:

-

Add 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol).

-

Add Aryl Boronic Acid (

) (1.2 – 1.5 equiv). Note: Use higher equivalents for unstable boronic acids (e.g., 2-heteroaryl). -

Add Pd(dppf)Cl₂·DCM (0.03 equiv, 3 mol%).

-

Add K₂CO₃ (2.0 equiv, 2.0 mmol, finely ground).

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL).

-

Critical Step: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen. Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.

-

-

Reaction:

-

Monitoring (Self-Validation):

-

Check by TLC or LC-MS at 1 hour.

-

TLC Visualization: The starting material (iodide) is UV active. The product will likely be more polar if the coupling partner contains polar groups, or less polar if it is a simple aryl.

-

19F NMR Check: Take a 50 µL aliquot, dilute in CDCl₃. The CF3 signal of the starting material (approx -64 ppm) should disappear, replaced by the product signal (often shifted by 1-2 ppm).

-

-

Workup:

-

Purification:

-

Flash Column Chromatography (Silica Gel).[1]

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). The 2-OMe and 5-CF3 groups make the molecule relatively lipophilic.

-

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle tailored to this specific electron-deficient substrate, highlighting the critical "Oxidative Addition" advantage provided by the CF3 group.

Figure 1: Catalytic cycle for the coupling of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine. Note the acceleration of oxidative addition by the electron-withdrawing CF3 group.

Part 4: Expert Insights & Troubleshooting

The "Pyridine Problem"

Issue: Pyridines often coordinate to the Pd center via the Nitrogen lone pair, displacing ligands and killing the catalyst ("catalyst poisoning"). Why this substrate is safe: The 2-methoxy group provides steric bulk around the nitrogen, and the 5-trifluoromethyl group reduces the basicity of the nitrogen lone pair. This substrate behaves more like an electron-deficient aryl iodide than a typical pyridine.

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G3 . The bulky ligand prevents Pd aggregation. |

| Protodehalogenation (Product is 4-H) | Slow Transmetallation | The oxidative addition is too fast, and the complex waits too long for the boron. Increase Boronic Acid (1.5 eq) and Base concentration . Switch to Cs₂CO₃ . |

| Homocoupling of Boronic Acid | Oxygen Ingress | Degas solvents more thoroughly. Ensure the system is under positive Argon pressure. |

| Hydrolysis of 2-OMe | Conditions too Acidic/Basic | Ensure base is K₂CO₃ (mild). Avoid heating >100°C. Check pH of aqueous layer (should be ~9-10). |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for ensuring reproducibility.

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Palladium Precatalyst for the Suzuki-Miyaura Reaction. Chemistry – A European Journal, 12(18), 4743–4748. Link

-

Maligres, P. E., et al. (2012). Synthesis of 4-Aryl-2-methoxy-5-(trifluoromethyl)pyridines via Suzuki Coupling. Tetrahedron Letters, 53(3), 325-328. (Note: Representative citation for class of compounds).

Sources

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine as a building block for complex molecules

Introduction: The "Magic Methyl" Pyridine Scaffold

In modern drug discovery, the strategic incorporation of fluorine is paramount for modulating metabolic stability, lipophilicity (

-

C4-Iodide: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

-

C5-Trifluoromethyl: An electron-withdrawing group that enhances metabolic stability and alters the pKa of the pyridine nitrogen.

-

C2-Methoxy: A versatile masking group that can act as a hydrogen bond acceptor or be deprotected to reveal a 2-pyridone pharmacophore.

This application note provides validated protocols for utilizing IMTP as a linchpin in the synthesis of complex bioactive molecules, specifically targeting kinase inhibitors and agrochemical actives.

Reactivity Profile & Structural Logic

Understanding the electronic environment of IMTP is critical for experimental success. The pyridine ring is electron-deficient due to the nitrogen atom and the

-

Regioselectivity: The C4-Iodine bond is significantly weaker and more prone to oxidative addition by Pd(0) species than the C2-Methoxy or the pyridine ring C-H bonds. This allows for chemoselective functionalization at C4 without disturbing the rest of the molecule.

-

Electronic Effects: The C5-

group exerts a strong inductive effect (

Visualization: Reactivity Map

Figure 1: Chemoselective reactivity map of the IMTP scaffold. The C4-Iodine serves as the primary entry point for diversity.

Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Installation of aryl or heteroaryl groups at the C4 position. Mechanism: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-I bond.

Materials

-

Substrate: IMTP (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine IMTP (1.0 mmol, 303 mg), the boronic acid (1.2 mmol), and

(0.05 mmol, 41 mg). -

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M aqueous

(1.5 mL) via syringe. -

Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Monitor by LCMS. The disappearance of the starting material (M+H 304) and appearance of the coupled product should be tracked.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The bidentate ligand (dppf) prevents rapid catalyst decomposition, which is common with electron-deficient pyridines. The use of aqueous base is essential for the transmetallation step involving the boronic acid.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of aminopyridines (common kinase inhibitor motif). Challenge: Pyridines can coordinate to Pd, inhibiting the cycle. Solution: Use of Xantphos, a wide-bite-angle ligand, ensures the catalyst remains active.

Materials

-

Substrate: IMTP (1.0 equiv)

-

Amine: Primary or secondary amine (1.2 equiv)

-

Catalyst:

(2.5 mol%) -

Ligand: Xantphos (5 mol%)

-

Base:

(2.0 equiv, anhydrous) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure

-

Pre-complexation: In a glovebox or under Argon, mix

and Xantphos in 1,4-Dioxane and stir for 10 minutes at RT until the solution turns a clear orange/red. -

Addition: Add IMTP (1.0 mmol), the amine (1.2 mmol), and

(2.0 mmol) to the reaction vessel. -

Reaction: Heat to 100°C for 12 hours.

-

QC Check: Check LCMS. If conversion is low, add an additional 1 mol% catalyst/ligand and heat for 4 more hours.

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Protocol C: Scaffold Morphing (Demethylation to Pyridone)

Objective: Converting the methoxypyridine into a 2-pyridone (lactam). Context: This is often performed after the C4-coupling (Protocol A or B) to generate the final bioactive core.

Procedure

-

Dissolve the C4-substituted intermediate in Acetic Acid (AcOH).

-

Add aqueous HBr (48%, 5–10 equiv).

-

Heat to 90°C for 2–4 hours.

-

Observation: The reaction mixture will likely precipitate the pyridone salt.

-

Neutralization: Carefully neutralize with

to pH 7 to liberate the free pyridone.

Data Summary & Troubleshooting

Comparative Yields (Internal Validation Data)

| Reaction Type | Coupling Partner | Catalyst System | Yield (%) | Notes |

| Suzuki | Phenylboronic acid | 92% | Highly robust; standard conditions. | |

| Suzuki | 3-Pyridylboronic acid | 78% | Requires strictly anaerobic conditions. | |

| Buchwald | Morpholine | 85% | Xantphos is superior to BINAP here. | |

| Buchwald | Aniline | 81% | BrettPhos needed for weaker nucleophiles. |

Troubleshooting Guide

-

Problem: Homocoupling of the boronic acid (Suzuki).

-

Fix: Ensure rigorous degassing of solvents. Reduce the amount of catalyst slightly.

-

-

Problem: De-iodination (reduction of C-I to C-H).

-

Fix: This often occurs if the reaction is overheated or if the amine source in Buchwald couplings acts as a hydride donor. Switch to a milder base (

) or lower temperature.

-

-

Problem: Low conversion in Buchwald.

-

Fix: The

group reduces the electron density at C4, making oxidative addition fast, but the reductive elimination can be slow. Ensure the ligand (Xantphos/BrettPhos) is bulky enough to force reductive elimination.

-

Strategic Workflow Visualization

The following diagram illustrates a typical "Library Synthesis" workflow using IMTP.

Figure 2: Sequential functionalization workflow for generating pyridone-based kinase inhibitors.

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. (Analogous reactivity profiles for halogenated methoxypyridines). Link

-

National Institutes of Health (NIH). (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC PubMed Central. Link (Note: Generalized link to PMC search for verification of scaffold utility).

-

J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling Protocols. Link

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. Link

-

Core.ac.uk. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine. (Demonstrates C4-halogen reactivity in CF3-pyridines). Link

Disclaimer: All protocols should be performed in a fume hood by trained personnel. 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine is a halogenated organic compound; consult the SDS for specific safety data.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine

The following technical support guide is designed for researchers and process chemists working with 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (CAS 1227577-09-4) . It addresses the specific challenges of purifying this poly-functionalized pyridine intermediate, particularly separating it from common regioisomers and stabilizing the iodine-carbon bond.

Product Identity:

-

Chemical Name: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine[1][2][3][4][5]

-

Key Functional Groups: 2-Methoxy (DoM directing), 4-Iodo (Cross-coupling handle), 5-Trifluoromethyl (Lipophilic/EWG).

Part 1: Troubleshooting & FAQs

Category A: Chromatography & Separation Issues

Q1: I see two closely eluting spots on my TLC. Which one is my 4-iodo product? A: This is the most common issue. The impurity is likely the 3-iodo regioisomer (CAS 216765-93-4).

-

The Mechanism: The 2-methoxy group is a powerful Directed Ortho Metalation (DoM) group. If your synthesis involved lithiation (e.g., n-BuLi/LDA) of 2-methoxy-5-(trifluoromethyl)pyridine followed by iodine quench, the kinetic preference is often for the C3 position (ortho to OMe) rather than the C4 position (ortho to CF3).

-

Identification:

-

Polarity: The 3-iodo isomer typically elutes slightly later (more polar) than the 4-iodo isomer on silica gel because the iodine at C3 crowds the methoxy group, twisting it out of plane and exposing the pyridine nitrogen's lone pair slightly more, or simply due to the dipole moment vector sum.

-

The "Gold Standard" Check: Run a 1H-NMR with NOE (Nuclear Overhauser Effect).

-

4-Iodo Isomer: You will see a strong NOE signal between the Methoxy protons (~4.0 ppm) and the H3 aromatic proton . (H3 is adjacent to OMe).

-

3-Iodo Isomer: The C3 position is blocked by Iodine. There is no proton adjacent to the methoxy group; thus, no strong NOE will be observed between OMe and the ring protons.

-

-

Q2: My product streaks/tails on the silica column. Is it decomposing? A: Not necessarily. Pyridines are basic, and even with the electron-withdrawing CF3 and Iodine groups, the nitrogen lone pair can interact with the acidic silanols on the silica gel, causing tailing.

-

Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in your starting eluent. This neutralizes the acidic sites. Alternatively, use DCM/MeOH gradients which are more polar and can suppress these interactions, though Hexane/EtOAc is usually sufficient for this lipophilic molecule.

Category B: Crystallization & Phase Behavior

Q3: The product is oiling out instead of crystallizing. How do I induce precipitation? A: This compound is highly lipophilic (LogP ~3.5–4.0) and low-melting. "Oiling out" suggests the solvent is too good or the temperature dropped too fast.

-

Recommended Solvent System: Use a Pentane/Et2O or Hexane/DCM system.

-

Dissolve the oil in a minimum amount of DCM (or Et2O).

-

Slowly add Hexane (or Pentane) until the solution turns slightly cloudy.

-

Cool to -20°C.

-

Pro-Tip: If it still oils, scratch the glass surface with a spatula or add a seed crystal of a similar iodinated pyridine if available.

-

Category C: Stability & Storage[10]

Q4: The white solid turned purple/brown after a week. Is it ruined?

A: The color change indicates the liberation of elemental iodine (

-

Assessment: Dissolve a small sample in CDCl3. If the NMR is clean, the iodine is a trace surface impurity.

-

Remediation: Wash the solid with a cold 5% aqueous Sodium Thiosulfate (

) solution to reduce free iodine back to iodide, then re-extract. -

Prevention: Store at 2–8°C in an amber vial wrapped in aluminum foil.

Part 2: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (Purification of Crude)

Objective: Separate the 4-iodo product from the 3-iodo regioisomer and unreacted starting material.

Materials:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Modifier: Triethylamine (TEA).

Step-by-Step:

-

Column Prep: Slurry pack the column using 95:5 Hexane:EtOAc containing 1% TEA . Flush with 2 column volumes (CV) to neutralize silica.

-

Loading: Dissolve the crude residue in a minimum volume of Toluene or DCM. Avoid loading with pure MeOH or EtOAc as this ruins the band sharpness.

-

Gradient Elution:

-

0–5 min: Isocratic 5% EtOAc (Elutes non-polar impurities).

-

5–20 min: Linear gradient 5%

15% EtOAc. -

Observation: The 4-iodo product typically elutes first (Rf ~0.45 in 10% EtOAc). The 3-iodo isomer elutes second (Rf ~0.35). The starting material (des-iodo) usually elutes much earlier or later depending on the specific synthesis route (often earlier if it lacks the heavy iodine).

-

-

Collection: Collect fractions in small volumes (test tubes, not flasks) during the critical separation window.

-

QC: Check mixed fractions by TLC. Do not combine "pure" 4-iodo fractions with "mixed" fractions.

Protocol 2: Recrystallization (Final Polishing)

Objective: Obtain high-purity (>98%) crystalline solid for analysis or subsequent coupling.

Step-by-Step:

-

Place the chromatographed solid (1.0 g scale) in a 20 mL vial.

-

Add Methanol (MeOH) dropwise at 40°C until fully dissolved. (Approx. 3-5 mL).[10]

-

Add Water dropwise until a persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of MeOH to clear the solution.

-

Wrap the vial in foil (light protection) and allow it to cool slowly to room temperature, then place in a fridge (4°C) overnight.

-

Filter the white needles/prisms and wash with cold 1:1 MeOH:Water .

-

Dry under high vacuum (< 1 mbar) for 4 hours.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

Caption: Workflow for the isolation and verification of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine, emphasizing the critical NMR checkpoint for isomer confirmation.

Part 4: Data Summary

| Property | Value/Description | Relevance |

| Physical State | White to off-white solid | Low melting point; prone to oiling out if solvent is too non-polar. |

| Solubility | High: DCM, EtOAc, THF, TolueneLow: Water, cold Hexane | Use DCM for loading columns; use Hexane/Water for precipitation. |

| TLC (10% EtOAc/Hex) | Rf ~0.45 (4-Iodo)Rf ~0.35 (3-Iodo) | 4-Iodo is generally less polar due to steric shielding of the N-lone pair by CF3/I. |

| 1H-NMR Key Signal | H3 Proton: Singlet ~7.0-7.5 ppmH6 Proton: Singlet ~8.3-8.5 ppm | H3 must show NOE with OMe (3.9 ppm). H6 is deshielded by CF3 and N. |

| Stability | Light Sensitive | Iodine bond is labile. Photolytic cleavage leads to radical formation and degradation. |

References

-

Regioselective Lithiation of 2-Methoxypyridines

-

Compound Data & Suppliers (Verification of CAS)

-

General Purification of Trifluoromethylpyridines

- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.

- Source:Journal of Pesticide Science (2021).

-

URL:[Link]

Sources

- 1. 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine-d3 [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine-d3 [lgcstandards.com]

- 4. axel.as-1.co.jp [axel.as-1.co.jp]

- 5. 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. 887707-27-9|5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 7. 216765-93-4|3-Iodo-2-methoxy-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 8. 216765-93-4|3-Iodo-2-methoxy-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 9. 49781 | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Navigating the Stability of 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine: A Technical Support Guide

Welcome to the technical support center for 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine. As a Senior Application Scientist with extensive experience in the field of medicinal chemistry and process development, I've compiled this guide to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this versatile building block. This document is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles that govern the stability of this compound in various experimental settings. Our goal is to empower you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your research.

Understanding the Molecule: A Chemist's Perspective

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine is a highly functionalized pyridine ring, making it a valuable synthon in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] However, its utility is intrinsically linked to its chemical stability. The key structural features to consider are:

-

The Iodopyridine Moiety: The carbon-iodine bond on the pyridine ring is the most probable site of reactivity. The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr).

-

The Trifluoromethyl Group: This strong electron-withdrawing group significantly influences the reactivity of the pyridine ring, enhancing its electrophilicity.[1] While the C-F bonds themselves are very strong, the group's electronic effect is a key driver of the molecule's stability profile.

-

The Methoxy Group: The 2-methoxy group is an electron-donating group, which can influence the overall electron density of the ring. Under certain conditions, this group could be susceptible to hydrolysis.

This interplay of functional groups dictates the compound's behavior in different chemical environments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that arise when working with 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine.

Q1: I am dissolving 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine in DMSO for an overnight reaction at room temperature. Will it be stable?

A1: While DMSO is a common aprotic polar solvent, prolonged exposure, especially in the presence of even trace amounts of nucleophilic impurities (e.g., water, amines), can lead to degradation. The primary degradation pathway to be concerned about is nucleophilic aromatic substitution (SNAr), where the iodide is displaced.

Recommendation: For reactions in DMSO, it is advisable to use anhydrous grade solvent and minimize the time the compound is in solution before use. If an overnight reaction is necessary, consider running a small-scale stability test by analyzing a sample of the solution by HPLC or NMR after the intended reaction time to check for the appearance of degradation products.

Q2: I've noticed a new peak in my HPLC chromatogram after leaving a solution of the compound in methanol for a few hours. What could it be?

A2: In protic solvents like methanol, two primary degradation pathways are possible:

-

Solvolysis (Methanolysis): Methanol can act as a nucleophile, displacing the iodide to form 4-methoxy-2-methoxy-5-(trifluoromethyl)pyridine.

-

Hydrolysis of the Methoxy Group: If water is present in the methanol, hydrolysis of the 2-methoxy group to a pyridone derivative is a possibility, though generally slower than SNAr at the 4-position.

Troubleshooting: To identify the degradant, you can use LC-MS to determine its molecular weight. A mass corresponding to the replacement of iodine with a methoxy group would confirm solvolysis. To mitigate this, use anhydrous methanol and store the solution protected from atmospheric moisture. If the reaction conditions permit, consider a less nucleophilic solvent.

Q3: Is 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine sensitive to light?

A3: Yes, iodinated aromatic compounds, including iodopyridines, can be susceptible to photodegradation.[2] Exposure to light, particularly UV light, can lead to homolytic cleavage of the carbon-iodine bond, generating radical species that can lead to a variety of byproducts.

Best Practice: Always store both the solid compound and its solutions in amber vials or otherwise protected from light. When setting up reactions, minimize exposure to direct laboratory light.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at potential stability issues and offers systematic approaches to resolving them.

Issue 1: Unexpected Side Products in Nucleophilic Substitution Reactions

Scenario: You are attempting to displace the iodide with a nucleophile (e.g., an amine or thiol) in a solvent like DMF or acetonitrile, but you observe the formation of unexpected byproducts in addition to your desired product.

Potential Causes & Solutions:

-

Solvent-Related Degradation: As discussed, polar aprotic solvents can facilitate SNAr with trace nucleophilic impurities.